molecular formula C15H18O B117040 2-Butyl-6-methoxynaphthalene CAS No. 701270-26-0

2-Butyl-6-methoxynaphthalene

Cat. No.: B117040
CAS No.: 701270-26-0
M. Wt: 214.3 g/mol
InChI Key: BJLRUUACNLOUQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Butyl-6-methoxynaphthalene involves the use of chromium carbene complexes. The procedure includes the following steps :

  • An oven-dried, three-necked, round-bottomed flask is equipped with a nitrogen inlet, magnetic stirring bar, thermometer, and reflux condenser under an inert nitrogen atmosphere.
  • The flask is charged with 4-dimethylaminopyridine, tetrahydrofuran, 1-hexyne, acetic anhydride, triethylamine, and pentacarbonyl [phenyl (methoxy)chromium]carbene.
  • The solution is heated to reflux with an oil bath until the chromium complex is consumed.
  • The solution is then cooled, and silica gel is added. Volatile organic material is removed under reduced pressure.
  • The green solids are transferred to a filter funnel and washed with hexane. The hexane filtrate is concentrated under reduced pressure to give the crude product.
  • The crude product is purified by silica gel chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-Butyl-6-methoxynaphthalene has several scientific research applications, including :

    Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated as a potential impurity in pharmaceutical formulations, particularly in the context of Nabumetone.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Butyl-6-methoxynaphthalene is not well-defined. as a potential impurity of Nabumetone, it may share some similar pathways. Nabumetone works by inhibiting the production of prostaglandins, which are chemicals in the body that contribute to inflammation, pain, and fever . The molecular targets and pathways involved in the action of this compound require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-6-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its role as a potential impurity in Nabumetone also highlights its relevance in pharmaceutical quality control.

Properties

IUPAC Name

2-butyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-3-4-5-12-6-7-14-11-15(16-2)9-8-13(14)10-12/h6-11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRUUACNLOUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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